1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1210358-54-5
VCID: VC0036246
InChI: InChI=1S/C8H10N2O2/c11-7(12)8(2-3-8)6-10-5-1-4-9-10/h1,4-5H,2-3,6H2,(H,11,12)
SMILES: C1CC1(CN2C=CC=N2)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid

CAS No.: 1210358-54-5

Cat. No.: VC0036246

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid - 1210358-54-5

Specification

CAS No. 1210358-54-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18
IUPAC Name 1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c11-7(12)8(2-3-8)6-10-5-1-4-9-10/h1,4-5H,2-3,6H2,(H,11,12)
Standard InChI Key PAWQPEDNWKHQNR-UHFFFAOYSA-N
SMILES C1CC1(CN2C=CC=N2)C(=O)O

Introduction

Chemical Identity and Structural Properties

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is an organic compound with considerable research interest in the pharmaceutical and chemical industries. It is characterized by its heterocyclic structure containing a pyrazole ring connected to a cyclopropane carboxylic acid group. This specific structural arrangement contributes to its chemical reactivity and potential biological activity.

Fundamental Chemical Data

The compound is identified by the CAS Registry Number 1210358-54-5 and possesses the molecular formula C8H10N2O2 . With a molecular weight of 166.18 g/mol, it falls within a range common for many pharmaceutical intermediates . The structure features a pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms) connected via a methylene bridge to a cyclopropane ring bearing a carboxylic acid functional group.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid

  • 1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid

  • 1-((1H-Pyrazol-1-yl)methyl)cyclopropanecarboxylic acid

  • 1-(1-pyrazolylmethyl)-1-cyclopropanecarboxylic acid

  • 1-((1H-pyrazol-1-yl)methyl)cyclopropane-1-carboxylic acid

This diversity in nomenclature reflects the compound's presence across various chemical databases and research contexts, indicating its relevance in multiple scientific domains.

Structural Comparison with Related Compounds

To better understand the unique properties of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid, it is instructive to compare it with structurally related compounds found in the scientific literature.

Comparison with 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C7H8N2O2) differs from our target compound by lacking the methylene bridge between the pyrazole and cyclopropane moieties . This structural difference significantly impacts the compound's conformational flexibility and likely affects its binding characteristics with biological targets. The absence of the methylene spacer in this related compound results in a more rigid structure with different spatial arrangements of the functional groups.

Comparison with 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Another related compound, 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C8H10N2O2), has the same molecular formula as our target compound but features a methyl substituent on the pyrazole ring rather than as a bridge between the heterocycle and the cyclopropane ring . This positional isomer demonstrates how subtle structural variations can exist among compounds with identical molecular formulas. The presence of the methyl group on the pyrazole ring likely influences the electron distribution across the heterocycle, potentially altering its interactions with biological targets.

Structural Features Table

CompoundMolecular FormulaMolecular WeightKey Structural FeatureCAS Number
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acidC8H10N2O2166.18 g/molMethylene bridge between pyrazole and cyclopropane1210358-54-5
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acidC7H8N2O2152.15 g/molDirect connection between pyrazole and cyclopropaneNot specified in sources
1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acidC8H10N2O2166.18 g/molMethyl group on pyrazole ring position 51469286-30-3

Physical and Chemical Properties

The physical and chemical properties of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid significantly influence its behavior in chemical reactions, biological systems, and pharmaceutical formulations.

Computed Molecular Properties

Drawing comparisons with related compounds for which computational data is available, we can make educated inferences about the properties of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid. For instance, related compound 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has the following calculated properties:

  • XLogP3: 0.7

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 3

  • Rotatable Bond Count: 2

These values suggest moderate lipophilicity and hydrogen bonding potential, properties that would likely be similar in our target compound given their structural resemblance.

Synthesis and Preparation Methods

The synthesis of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is an important consideration for researchers interested in producing this compound for further study or application.

Industrial Production Considerations

The search results indicate that 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is available from chemical suppliers, suggesting established methods for its production . For industrial-scale synthesis, factors such as cost-effectiveness, safety, environmental impact, and scalability would be primary considerations in selecting and optimizing a synthetic route.

Applications in Research and Development

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid has several potential applications in research and development settings, particularly in the pharmaceutical and chemical industries.

Pharmaceutical Intermediates

The search results explicitly mention this compound's use as a "pharma intermediate" , indicating its importance in the synthesis of more complex pharmaceutical compounds. Heterocyclic compounds containing pyrazole rings are widely used in medicinal chemistry due to their ability to participate in various binding interactions with biological targets. The cyclopropane ring, being highly strained and relatively rigid, can impart specific conformational constraints that may enhance binding specificity to target proteins.

Research Applications

The compound is specifically noted for "R&D and commercial use" , highlighting its value in both fundamental research and applied commercial contexts. Its structural features make it potentially useful in the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-inflammatory agents

  • Compounds with antimicrobial properties

  • Agricultural chemicals

The presence of a carboxylic acid functional group also provides a convenient handle for further derivatization, allowing researchers to create libraries of related compounds for structure-activity relationship studies.

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